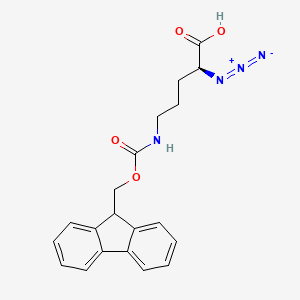

N3-L-Orn(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-L-Orn(Fmoc)-OH is a chemical compound that is widely used in scientific research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in various biological processes. N3-L-Orn(Fmoc)-OH is used in the synthesis of peptides and proteins, and it has several applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Beta-Sheet Induction and Peptide Interaction

- N3-L-Orn(Fmoc)-OH derivatives have been shown to induce β-sheet folding and interaction in peptides. This capability stems from the unique structure of certain derivatives that promote hydrogen bonding and β-sheet-like formations, enhancing peptide dimerization through β-sheet interactions. This property is critical for the development of peptides with specific structural and functional characteristics, enabling advancements in biomaterials and therapeutic peptides (Nowick et al., 2002).

Peptide Ligation and Modification

- N3-L-Orn(Fmoc)-OH plays a role in the efficient ligation and modification of peptides. For instance, azido-protected derivatives synthesized from Fmoc–Lys–OH have been introduced to peptides through standard Fmoc-based solid-phase synthesis. This process facilitates peptide condensation without significant side reactions, showcasing the utility of N3-L-Orn(Fmoc)-OH in creating complex peptide structures (Katayama et al., 2008).

Hydrogel Formation and Nanotechnology

- The Fmoc protection strategy, leveraging N3-L-Orn(Fmoc)-OH, has been employed in the formation of hydrogels and the stabilization of fluorescent silver nanoclusters. These materials have potential applications in biomedical engineering and nanotechnology, providing platforms for drug delivery and the development of novel materials (Roy & Banerjee, 2011).

Antibacterial Composite Materials

- Nanoassemblies formed by Fmoc-decorated amino acids, including derivatives of N3-L-Orn(Fmoc)-OH, have shown promising antibacterial properties. These materials can inhibit bacterial growth without impacting mammalian cell lines, indicating their potential for creating antibacterial coatings and materials for medical applications (Schnaider et al., 2019).

Lithium-Ion Battery Anode Material

- N-doped FeMnO3 (FMO-N), where N3-L-Orn(Fmoc)-OH could potentially play a role in the doping process, exhibits enhanced lithium-ion storage properties compared to pure FMO. This finding underscores the potential of N3-L-Orn(Fmoc)-OH derivatives in improving the performance of materials used in energy storage applications (Wu et al., 2021).

properties

IUPAC Name |

(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUGLKGXMFRG-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)

![N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813254.png)